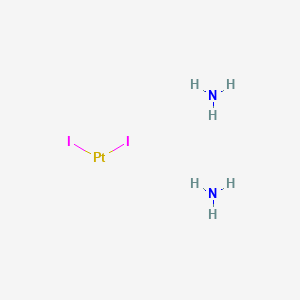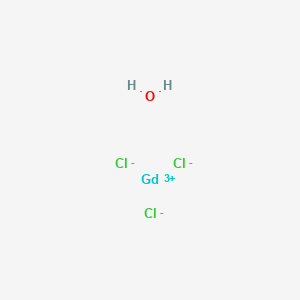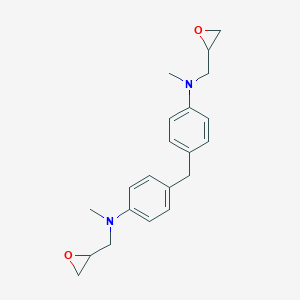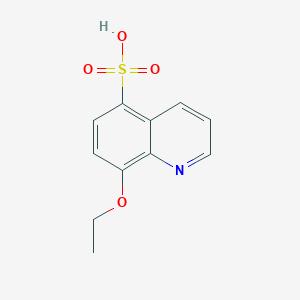
Actinoquinol
Übersicht
Beschreibung
Biosynthesis and Genetic Functions
The biosynthesis of anthraquinones in Streptomyces species has been elucidated through the study of actinorhodin biosynthesis genes. In particular, the actI, actIII, actIV, and actVII loci have been identified as crucial for the early reactions in the biosynthesis pathway. Transformation of Streptomyces galilaeus with these genes resulted in the production of anthraquinones such as aloesaponarin II and aklavinone, indicating the ability of these genes to direct the synthesis of complex anthraquinone structures .
Molecular Interactions and Effects
Actinomycin D, a compound related to actinorhodin, has been shown to produce specific morphological alterations in the nucleoli and nuclei of Chang liver cells, suggesting a specific effect on the synthesis of DNA-dependent RNA. This effect is similar to that produced by the carcinogen 4-nitroquinoline N-oxide, but distinct from the effects of other compounds such as nitrogen mustard or 2,4-dinitrophenol .
Novel Marine Actinomycete Compounds
New chlorinated dihydroquinones with significant antibiotic properties and cancer cell cytotoxicities have been isolated from a marine actinomycete strain. These compounds possess new carbon skeletons related to the napyradiomycin class and their structures were elucidated through comprehensive spectral measurements . Additionally, unique alkaloids such as actinobenzoquinoline and actinophenanthrolines with unprecedented structures have been discovered in a marine actinobacterium, further expanding the chemical diversity of actinomycete-derived compounds .
Pore-forming Toxins and Structural Stability
Equinatoxin, a eukaryotic pore-forming toxin from Actinia equina, requires a flexible N-terminal region and a stable β-sandwich for proper pore formation. The stability of the β-sandwich is crucial, as mutations that destabilize this region result in less stable proteins with similar or slightly lower permeabilizing activity . Differences in the activity of actinoporins, another class of pore-forming toxins, have been related to the hydrophobicity of their N-terminus, with higher hydrophobicity correlating with increased activity .
Chemical Reactions and Shunt Products
A two-component flavin-dependent monooxygenase involved in actinorhodin biosynthesis has been shown to catalyze the formation of epoxyquinone derivatives, demonstrating an additional epoxyquinone-forming activity in vitro . A novel perylenequinone-type shunt product, actinoperylone, was isolated from a deletion mutant of genes involved in actinorhodin biosynthesis, highlighting the role of specific genes in the introduction of oxygen at key positions in the biosynthetic pathway .
Physical and Chemical Properties
Isofuranonaphthoquinone, a new compound isolated from an Actinoplanes isolate, has been shown to complex Fe(III), indicating its potential for metal ion interaction. The structure of this compound was determined based on spectroscopic data . The synthesis of (±)-actinophyllic acid, an indole alkaloid with a unique structural framework, was achieved through a cascade of reactions, demonstrating the potential for creating complex molecular structures in a single chemical operation .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Actinoquinol, when combined with hyaluronic acid in eye drops, has been found to influence the optical properties and oxidative damage of the rabbit cornea when irradiated with UVB rays .
Methods of Application or Experimental Procedures
Rabbit corneas were irradiated with a daily dose of 0.5 or 1.01 J cm (-2) of UVB rays (312 nm) for 4 days. During irradiation, the eye drops containing actinoquinol with hyaluronic acid were applied on the right eye and buffered saline (or hyaluronic acid) on the left eye .
2. Application in Chemistry
Summary of the Application
Actinoquinol, a water-soluble strong photobase, has been studied for its reaction with water solvent and the weak acid succinimide. This reaction is of interest because it provides insights into aqueous proton-transfer mechanisms .
Methods of Application or Experimental Procedures
The reaction of actinoquinol with succinimide in aqueous solutions was studied. The study found that the proton-transfer reaction proceeds via two parallel and competing reaction channels .
Results or Outcomes
In the first channel, actinoquinol extracts a proton from water, after which the newly generated hydroxide ion is scavenged by succinimide. In the second channel, succinimide forms a hydrogen-bonded complex with actinoquinol and the proton is transferred directly .
3. Application in Drug Delivery
Summary of the Application
Actinoquinol has been used in the development of novel chitosan/hyaluronic acid nanoparticle systems with mucoadhesive properties, intended to encapsulate antioxidant molecules (e.g., crocin) aiming to reduce eye oxidative stress . An ultraviolet (UV) absorber molecule, actinoquinol, was also added to the nanoparticles, to further decrease oxidative stress .
Methods of Application or Experimental Procedures
The study involved the development of chitosan/hyaluronic acid nanoparticles for the delivery of crocin and actinoquinol into the eye . The developed nanoparticles were characterized in terms of pH, osmolality, viscosity, and other parameters .
Results or Outcomes
The nanoparticles were found to efficiently decrease oxidative stress and showed low cytotoxicity . Thus, the developed chitosan/hyaluronic acid nanoparticles are a promising system for the delivery of antioxidants to the eye, by increasing their residence time and controlling their delivery .
4. Application in Antioxidant Research
Summary of the Application
Actinoquinol is being studied in the field of antioxidant peptides research . The screening, activity evaluation, mechanisms, and applications of antioxidant peptides are the pivotal areas of research .
Methods of Application or Experimental Procedures
The study involves the efficient screening of antioxidant peptides, activity evaluation assays, and research of molecular mechanisms .
Results or Outcomes
The study provides new insights into the efficient screening of antioxidant peptides, a wide range of activity evaluation assays, recent advances in molecular mechanisms, and the applications of antioxidant peptides in food production, therapy, and cosmetics .
5. Application in Photoprotection
Summary of the Application
Actinoquinol is a chemical compound that absorbs UVB light . It has been used in skincare products as a photoprotective agent to protect the skin from the harmful effects of ultraviolet radiation .
Methods of Application or Experimental Procedures
Actinoquinol is typically incorporated into skincare products such as sunscreens and lotions. When applied to the skin, it absorbs UVB radiation, thereby protecting the skin from damage .
Results or Outcomes
The use of actinoquinol in skincare products can help prevent sunburn, premature aging, and other skin damage caused by UVB radiation .
6. Application in Nanotechnology
Summary of the Application
Actinoquinol has been used in the development of novel chitosan/hyaluronic acid nanoparticle systems for drug delivery . These nanoparticles are designed to encapsulate antioxidant molecules and deliver them to specific areas of the body .
Methods of Application or Experimental Procedures
The study involved the development of chitosan/hyaluronic acid nanoparticles for the delivery of antioxidant molecules . Actinoquinol was added to the nanoparticles to further decrease oxidative stress .
Results or Outcomes
The developed nanoparticles were found to efficiently decrease oxidative stress and showed low cytotoxicity . Thus, the developed chitosan/hyaluronic acid nanoparticles are a promising system for the delivery of antioxidants to the body, by increasing their residence time and controlling their delivery .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-ethoxyquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVZYRZAMBCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046521 | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Actinoquinol | |
CAS RN |
15301-40-3 | |
| Record name | Actinoquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actinoquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinoquinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Actinoquinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTINOQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470VQE23O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






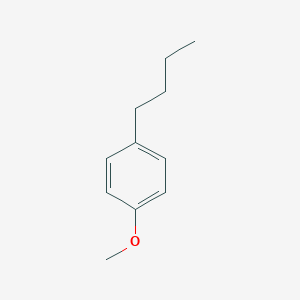
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
